2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine
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Overview
Description
2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a pyrimidine ring via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine typically involves the reaction of 3,3-difluorocyclobutanol with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the pyrimidine derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction can produce difluorocyclobutylmethanol derivatives.
Scientific Research Applications
2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The difluorocyclobutyl group can enhance the compound’s stability and binding affinity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,3-Difluorocyclobutyl)methoxy]pyridin-4-ylmethanamine
- 5-Chloro-2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine
- 5-Bromo-2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine
Uniqueness
2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine is unique due to its specific combination of a difluorocyclobutyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c10-9(11)4-7(5-9)6-14-8-12-2-1-3-13-8/h1-3,7H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEYKCRZGVIHEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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